molecular formula C9H7ClN2O2 B13012330 2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid CAS No. 1919049-55-0

2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

Cat. No.: B13012330
CAS No.: 1919049-55-0
M. Wt: 210.62 g/mol
InChI Key: NWUJICCUZZFEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable methyl-substituted pyrrole derivative. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Properties

CAS No.

1919049-55-0

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-5-4-7(10)11-8-6(9(13)14)2-3-12(5)8/h2-4H,1H3,(H,13,14)

InChI Key

NWUJICCUZZFEHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CN12)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.